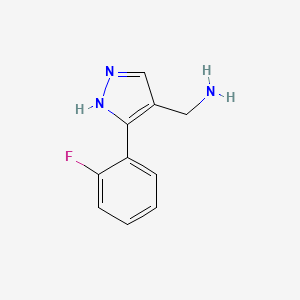
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group, a methylbenzyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction between 3-methoxy-4-hydroxybenzaldehyde and 2-methylbenzyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde.
Oxadiazole Ring Formation: The condensation of the benzaldehyde derivative with hydrazine hydrate and subsequent cyclization with cyanogen bromide to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro-oxadiazole derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-((2-methylbenzyl)oxy)benzoic acid.
Reduction: Formation of 5-(3-methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-dihydro-oxadiazol-2-amine.
Substitution: Formation of 5-(3-methoxy-4-((2-methylbenzyl)oxy)-2-nitrophenyl)-1,3,4-oxadiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-((2-methylbenzyl)oxy)benzaldehyde: A precursor in the synthesis of the target compound.
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-dihydro-oxadiazol-2-amine: A reduced form of the target compound.
Uniqueness
5-(3-Methoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups and the presence of the oxadiazole ring
Eigenschaften
Molekularformel |
C17H17N3O3 |
|---|---|
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
5-[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H17N3O3/c1-11-5-3-4-6-13(11)10-22-14-8-7-12(9-15(14)21-2)16-19-20-17(18)23-16/h3-9H,10H2,1-2H3,(H2,18,20) |
InChI-Schlüssel |
MKRQNSISFWMCKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


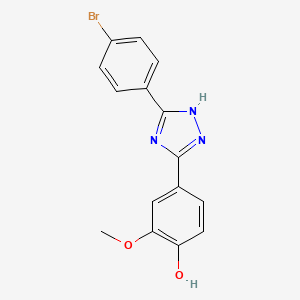
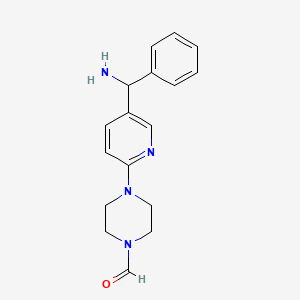

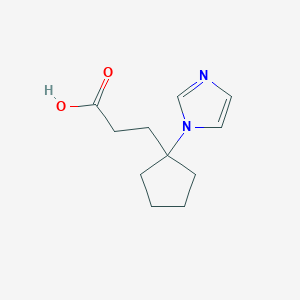

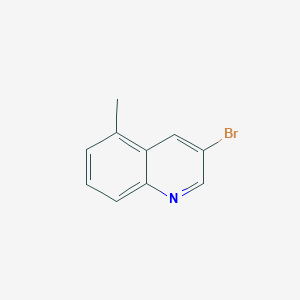



![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)

